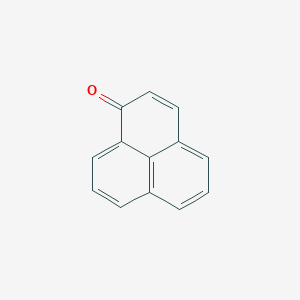

Phenalenone

Description

Structure

3D Structure

Properties

IUPAC Name |

phenalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8O/c14-12-8-7-10-4-1-3-9-5-2-6-11(12)13(9)10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWBGWPHHLRSTFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC(=O)C3=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20203278 | |

| Record name | Phenalen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20203278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

548-39-0 | |

| Record name | Phenalenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=548-39-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenalen-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenalen-1-one | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150161 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenalen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20203278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenalen-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.133 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENALENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EVU6EX9G8H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical and Physical Properties of Phenalenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenalenone (1H-phenalen-1-one) is a polycyclic aromatic ketone that has garnered significant interest in various scientific fields, particularly in photochemistry and medicinal chemistry. Its unique photophysical properties, characterized by a high quantum yield of singlet oxygen generation, make it a potent photosensitizer. This has led to its investigation in photodynamic therapy (PDT) for cancer and other diseases. This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of this compound, detailed experimental protocols for their determination, and a visualization of its role in inducing apoptosis through photodynamic therapy.

Chemical and Physical Properties of this compound

The core chemical and physical characteristics of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₈O | [1][2] |

| Molecular Weight | 180.20 g/mol | [1][2][3] |

| Appearance | Brown or yellow powder | [4] |

| Melting Point | 153-156 °C | [1][2] |

| Boiling Point | 355.2 ± 35.0 °C at 760 mmHg | [1] |

| Density | 1.3 ± 0.1 g/cm³ | [1] |

| Flash Point | 157.9 ± 20.9 °C | [1] |

| Solubility | Slightly soluble in chloroform and methanol.[4] Insoluble in water. | [5][6] |

| Stability | Stable. Incompatible with strong oxidizing agents. | [1][4] |

| LogP (Octanol/Water) | 3.45 | [1] |

Spectroscopic Properties

This compound exhibits distinct spectroscopic features that are crucial for its identification and for understanding its photochemical behavior.

-

UV-Visible Absorption: this compound displays two primary absorption bands. A lower energy band between 330 and 430 nm is attributed to an n → π* transition, while a higher energy band between 240 and 260 nm corresponds to a π → π* transition.[7][8]

-

Fluorescence: The fluorescence quantum yield of this compound is generally very low, typically less than 1% of that of quinine sulfate.[7][8] This is due to efficient intersystem crossing to the triplet state.[8] In N,N'-dimethylacetamide (DMA), a slight fluorescence is observed with a quantum yield of 0.008, while it is non-fluorescent in 1,4-dioxane.[5]

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR (in CDCl₃): The proton NMR spectrum of this compound shows characteristic signals for its aromatic protons. For example, a derivative, 2-(mercaptomethyl)-1H-phenalen-1-one, displays signals at δ (ppm) 8.67 (d, J = 7.4 Hz, 1H), 8.21 (d, J = 8.1, 1H), 8.01 (d, J = 8.3 Hz, 1H), 7.78 (m, 3H), and 7.60 (dd, J = 7.3, 8.0 Hz, 1H).[8]

-

¹³C NMR (in CDCl₃): The carbon NMR spectrum for the same derivative shows signals at δ (ppm) 184.11, 139.37, 138.47, 134.99, 132.03, 131.58, 131.29, 130.80, 129.20, 127.65, 127.20, 127.13, and 126.77.[8]

-

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound derivatives shows characteristic absorption bands. For instance, a C=O stretching vibration is observed around 1634-1638 cm⁻¹, and aromatic C=C stretching vibrations appear in the range of 1506-1594 cm⁻¹.[7][8]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves a Friedel-Crafts acylation reaction.[7][8]

Materials:

-

Naphthalene

-

trans-Cinnamoyl chloride

-

Aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Eluent (e.g., a mixture of hexane and ethyl acetate)

Procedure:

-

Dissolve naphthalene and trans-cinnamoyl chloride in dichloromethane in a round-bottom flask.

-

Cool the mixture in an ice bath with continuous stirring.

-

Slowly add aluminum chloride to the cooled mixture.

-

Continue stirring at a low temperature for the specified reaction time.

-

After the reaction is complete, quench the reaction by carefully adding water and then hydrochloric acid.

-

Extract the organic layer using a separatory funnel.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over an anhydrous salt (e.g., MgSO₄).

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system.

Determination of Melting Point

The melting point of a solid organic compound can be determined using a capillary melting point apparatus.[2][3]

Materials:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Finely powdered this compound sample

-

Thermometer

Procedure:

-

Ensure the this compound sample is dry and finely powdered.

-

Pack a small amount of the sample into the open end of a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature about 15-20 °C below the expected melting point.

-

Then, decrease the heating rate to about 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the last crystal melts (the end of the melting range).

-

The melting point is reported as this range.

Determination of Boiling Point (for solids with a known boiling point)

The boiling point of a solid can be determined using a micro-boiling point method with a Thiele tube.[9][10]

Materials:

-

Thiele tube

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating oil (e.g., mineral oil)

-

This compound sample

Procedure:

-

Place a small amount of the this compound sample into the small test tube.

-

Invert the sealed capillary tube and place it into the test tube with the open end submerged in the sample.

-

Attach the test tube to a thermometer.

-

Suspend the thermometer and test tube assembly in a Thiele tube filled with heating oil.

-

Heat the side arm of the Thiele tube gently.

-

Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

When a steady stream of bubbles is observed, stop heating.

-

As the apparatus cools, the bubbling will slow down and stop. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample.

Determination of Solubility

The solubility of this compound in various solvents can be determined qualitatively.[5][6]

Materials:

-

Test tubes

-

This compound sample

-

Various solvents (e.g., water, ethanol, chloroform, acetone)

-

Vortex mixer or stirring rod

Procedure:

-

Place a small, measured amount of this compound (e.g., 10 mg) into a series of test tubes.

-

Add a measured volume of a solvent (e.g., 1 mL) to the first test tube.

-

Agitate the mixture vigorously for a set period (e.g., 1 minute) using a vortex mixer or by stirring.

-

Observe if the solid dissolves completely.

-

If the solid dissolves, it is considered soluble in that solvent at that concentration.

-

If the solid does not dissolve, it is considered insoluble or slightly soluble. The test can be repeated with gentle heating to observe any change in solubility.

-

Repeat the process for each solvent to be tested.

Signaling Pathways in this compound-Mediated Photodynamic Therapy

This compound acts as a potent photosensitizer in photodynamic therapy (PDT). Upon activation by light of a specific wavelength, it generates reactive oxygen species (ROS), primarily singlet oxygen, which are highly cytotoxic to cancer cells. The generated ROS trigger a cascade of cellular events leading to apoptosis (programmed cell death).[1][11] The key signaling pathways involved are the extrinsic and intrinsic apoptotic pathways, which are modulated by the activation of specific kinases and caspases.[1][11]

The photodynamic action of this compound initiates both the extrinsic (death receptor-mediated) and intrinsic (mitochondria-mediated) apoptotic pathways.[1][11] This is primarily mediated through the activation of caspase-8 and the p38 mitogen-activated protein kinase (p38-MAPK).[1] Activated caspase-8 can directly activate downstream effector caspases like caspase-3 and can also cleave Bid to tBid, which in turn activates the intrinsic pathway.[1] While survival pathways involving PI3K/Akt and JNK are also activated, the predominant outcome of this compound-PDT is apoptotic cell death.[1]

Experimental Workflow for Photophysical Characterization

The photophysical properties of this compound are critical to its function as a photosensitizer. A general workflow for their characterization is outlined below.

References

- 1. This compound-photodynamic therapy induces apoptosis on human tumor cells mediated by caspase-8 and p38-MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chem.ucalgary.ca [chem.ucalgary.ca]

- 3. byjus.com [byjus.com]

- 4. quora.com [quora.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. www1.udel.edu [www1.udel.edu]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. pennwest.edu [pennwest.edu]

- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. accedacris.ulpgc.es [accedacris.ulpgc.es]

An In-depth Technical Guide to the Natural Sources of Phenalenone and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenalenones are a class of structurally unique aromatic polyketides characterized by a perinaphthenone three-fused-ring system. These compounds have garnered significant attention within the scientific community due to their diverse and potent biological activities, including antimicrobial, cytotoxic, antioxidant, and anti-inflammatory properties.[1][2] This technical guide provides a comprehensive overview of the natural sources of phenalenone and its derivatives, detailing their origins in both microbial and plant kingdoms. Furthermore, it outlines the biosynthetic pathways, experimental protocols for isolation and characterization, and delves into a key signaling pathway modulated by these fascinating natural products.

Natural Sources of this compound and its Derivatives

This compound and its derivatives are predominantly found in two major natural sources: fungi (particularly endophytic and marine-derived species) and a variety of higher plants.[1][3]

Fungal Sources

Fungi are prolific producers of phenalenones, exhibiting immense structural diversity through modifications such as dimerization, nitrogenation, oxygenation, and prenylation.[1] These compounds are biosynthesized via the polyketide pathway, originating from acetate and malonate units.[1] Marine-derived and endophytic fungi, in particular, have been identified as rich sources of novel this compound derivatives.

Table 1: Selected this compound Derivatives from Fungal Sources

| Derivative Name | Fungal Source(s) | Key Characteristics/Bioactivities | Reference(s) |

| Herqueinone & Norherqueinone | Penicillium herquei, Penicillium sp. (marine-derived) | Herqueinone class, often found with related derivatives. | [4] |

| Atrovenetin | Penicillium atrovenetum | A representative fungal this compound. | |

| Sanguinone | Mycena sanguinolenta | A blue pyrroloquinoline alkaloid with a this compound-related structure. | |

| Duclauxin | Talaromyces duclauxii (Penicillium duclauxii) | A dimeric heptaketide with a complex heptacyclic ring system. | |

| Conio-azasterol & S-dehydroazasirosterol | Coniothyrium cereale (marine-derived endophyte) | Unusual nitrogenous phenalenones condensed with a sterol portion. | [3] |

| (Z)-coniosclerodinol, Sclerodinol, Coniolactone | Coniothyrium cereale | ||

| ent-peniciherqueinone, isoherqueinone | Penicillium sp. (marine-derived) | Moderate ability to induce adipogenesis. | |

| 4-Hydroxysclerodin | Penicillium sp. (marine-derived) | Moderate anti-angiogenetic activity. | |

| Flaviphenalenones A–C | Aspergillus flavipes | Potent α-glucosidase inhibitory potential and cytotoxic capacities. | [1] |

Plant Sources

In higher plants, phenalenones can act as phytoalexins, which are antimicrobial compounds produced in response to pathogen attack.[1][2] Their biosynthesis in plants differs from that in fungi, being derived from the shikimate pathway.

Table 2: Selected this compound Derivatives from Plant Sources

| Derivative Name(s) | Plant Source(s) | Family | Key Characteristics/Bioactivities | Reference(s) |

| Haemoxiphidone, Haemodordioxolane | Haemodorum simulans | Haemodoraceae | Phenylphenalenones found in the bulbs. | |

| Lachnanthes tinctoria derivatives | Lachnanthes tinctoria | Haemodoraceae | A well-known source of plant-derived phenalenones. | |

| Phenylphenalenones | Musa spp. (Banana) | Musaceae | Act as phytoalexins against fungal pathogens like Mycosphaerella fijiensis. | [5][6] |

| 2,6-dimethoxy-9-phenylthis compound and related compounds | Eichhornia crassipes (Water Hyacinth) | Pontederiaceae | [3] | |

| Strelitzia reginae derivatives | Strelitzia reginae | Strelitziaceae |

Biosynthesis of Fungal Phenalenones

The biosynthesis of phenalenones in fungi is a complex process that begins with the assembly of a polyketide chain. This pathway can be summarized as follows:

-

Polyketide Chain Formation : Acetate and malonate units are condensed by a polyketide synthase (PKS) to form a heptaketide chain.[1]

-

Cyclization : The heptaketide chain undergoes cyclization to produce a tricyclic aromatic skeleton, which is the core of the this compound structure.[1]

-

Post-PKS Modifications : The basic this compound scaffold is then subjected to a variety of enzymatic modifications, including oxidation, prenylation, transamination, and rearrangement, which lead to the vast structural diversity observed in this class of compounds.[1]

Experimental Protocols: Isolation and Characterization

The isolation and structural elucidation of this compound derivatives from their natural sources typically involve a series of chromatographic and spectroscopic techniques. The following is a generalized workflow based on methodologies cited in the literature.

Extraction

-

Fungal Cultures : The fungal biomass and culture medium are homogenized and extracted with an organic solvent such as ethyl acetate (EtOAc).

-

Plant Material : Dried and powdered plant material (e.g., roots, leaves) is subjected to solvent extraction, often starting with less polar solvents and progressing to more polar ones.

Fractionation and Purification

-

Solid-Phase Extraction (SPE) : The crude extract is often first cleaned up using SPE with a C18 stationary phase to remove highly polar or non-polar impurities.

-

Flash Chromatography : The extract is then fractionated using flash chromatography on silica gel or reversed-phase (C18) material with a gradient of solvents (e.g., hexane-EtOAc or methanol-water).

-

High-Performance Liquid Chromatography (HPLC) : Final purification of the compounds is achieved using preparative or semi-preparative reversed-phase HPLC.

Structure Elucidation

-

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS), often with electrospray ionization (ESI), is used to determine the molecular formula of the isolated compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : A suite of 1D and 2D NMR experiments are employed for complete structural assignment:

-

¹H NMR : Determines the number and types of protons.

-

¹³C NMR : Determines the number and types of carbons.

-

COSY (Correlation Spectroscopy) : Identifies proton-proton couplings within spin systems.

-

HSQC (Heteronuclear Single Quantum Coherence) : Correlates protons to their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons over two to three bonds, which is crucial for connecting different fragments of the molecule.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) : Provides information about the spatial proximity of protons, which is important for determining stereochemistry.

-

Signaling Pathways Modulated by Phenalenones

The diverse biological activities of phenalenones are a result of their interaction with various cellular targets and signaling pathways. A notable example is the induction of apoptosis in cancer cells through photodynamic therapy (PDT) using this compound as a photosensitizer.

This compound-Induced Apoptosis via Caspase-8 and p38-MAPK Activation

In the presence of light, this compound can act as a photosensitizer, generating reactive oxygen species (ROS) that induce cellular damage and trigger programmed cell death (apoptosis). This process involves the activation of both extrinsic and intrinsic apoptotic pathways.[1][5]

-

ROS Generation : Upon light activation, this compound transfers energy to molecular oxygen, producing singlet oxygen and other ROS.

-

Caspase-8 Activation : The generated ROS can lead to the activation of caspase-8, a key initiator caspase in the extrinsic apoptotic pathway.[1][5]

-

p38-MAPK Activation : The cellular stress caused by ROS also activates the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[1]

-

Mitochondrial Pathway : Activated caspase-8 can cleave Bid to tBid, which then translocates to the mitochondria, inducing mitochondrial outer membrane permeabilization and the release of cytochrome c. This initiates the intrinsic apoptotic pathway through the activation of caspase-9.

-

Execution Phase : Both the extrinsic and intrinsic pathways converge on the activation of executioner caspases, such as caspase-3, which then cleave a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.

Conclusion

This compound and its derivatives represent a rich and diverse class of natural products with significant potential for drug discovery and development. Their widespread occurrence in both fungal and plant kingdoms, coupled with their varied and potent biological activities, makes them attractive targets for further investigation. This guide has provided a foundational understanding of their natural sources, biosynthesis, and mechanisms of action, offering a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development. Future research into the untapped diversity of phenalenones from underexplored ecological niches, along with a deeper understanding of their molecular targets and signaling pathways, will undoubtedly pave the way for novel therapeutic applications.

References

- 1. This compound-photodynamic therapy induces apoptosis on human tumor cells mediated by caspase-8 and p38-MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeting the STAT3 signaling pathway in cancer: role of synthetic and natural inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Photosensitization Versus Photocyclization: Competitive Reactions of Phenylthis compound in Its Role as Phytoanticipins in Plant Defense Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. accedacris.ulpgc.es [accedacris.ulpgc.es]

- 6. Correlation between Phenylthis compound Phytoalexins and Phytopathological Properties in Musa and the Role of a Dihydrophenylphenalene Triol - PMC [pmc.ncbi.nlm.nih.gov]

The Photophysical Landscape of Phenalenone: A Technical Guide for Researchers

For Immediate Release

Preamble: Phenalenone, a polycyclic aromatic ketone, has garnered significant attention within the scientific community for its potent photosensitizing capabilities. Its near-unity quantum yield for the production of singlet oxygen makes it a valuable tool in photodynamic therapy (PDT) research and other photochemical applications.[1][2] This technical guide provides an in-depth exploration of the core photophysical properties of this compound, offering researchers, scientists, and drug development professionals a comprehensive resource to support their investigations.

Photophysical Data of this compound

The photophysical behavior of this compound is characterized by strong absorption in the UV-A and violet regions of the electromagnetic spectrum, extremely weak fluorescence, and highly efficient intersystem crossing to the triplet state, which is the cornerstone of its photosensitizing prowess. The following tables summarize key quantitative data for this compound in various solvents.

Table 1: Absorption and Emission Properties of this compound in Various Solvents

| Solvent | Absorption Max (λ_abs) (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Emission Max (λ_em) (nm) |

| Phosphate-Buffered Saline (PBS) | 360 | 10,000 | Not Reported |

| Chloroform (CHCl₃) | 330 - 430 (n → π*) | Not Specified | Not Reported |

| Dimethylformamide (DMF) | Not Specified | Not Specified | Not Reported |

| Dimethyl Sulfoxide (DMSO) | Not Specified | Not Specified | Not Reported |

| 1,4-Dioxane | Not Specified | Not Specified | Non-fluorescent |

| N,N'-dimethylacetamide (DMA) | Not Specified | Not Specified | Not Reported |

Note: The absorption band between 330 and 430 nm corresponds to the n → π* transition.[3]

Table 2: Quantum Yields and Excited State Properties of this compound

| Property | Value | Solvent(s) | Reference(s) |

| Fluorescence Quantum Yield (Φ_f) | < 0.01 | Chloroform (CHCl₃) | [3][4] |

| 0.008 | N,N'-dimethylacetamide (DMA) | [5] | |

| Singlet Oxygen Quantum Yield (Φ_Δ) | ≈ 1.0 | PBS, Wide range of solvents | [1][6] |

| 0.98 | Chloroform (CHCl₃) | [3] | |

| 0.99 | 1,4-Dioxane | [5] | |

| 0.87 | N,N'-dimethylacetamide (DMA) | [5] | |

| Intersystem Crossing (ISC) Rate (k_ISC) | ≈2 x 10¹⁰ s⁻¹ (calculated) | - | [7] |

| 3.45 x 10¹⁰ s⁻¹ (experimental) | - | [7] | |

| Singlet Oxygen Lifetime | ≈ 200 µs | Chloroform (CHCl₃) | [3][4] |

The Jablonski Diagram of this compound

The photophysical processes of this compound can be visualized using a Jablonski diagram. Upon absorption of a photon, the molecule is promoted from its ground singlet state (S₀) to an excited singlet state (S₁ or S₂). Due to a very efficient intersystem crossing (ISC), the excited electron rapidly transitions to the triplet state (T₁). From this long-lived triplet state, energy is transferred to molecular oxygen (³O₂) to generate cytotoxic singlet oxygen (¹O₂), which is the principle of its Type II photosensitizing mechanism.[1][6] The fluorescence quantum yield is very low because the rate of intersystem crossing is many orders of magnitude faster than the rate of fluorescence emission.[7]

Caption: Jablonski diagram of this compound.

Experimental Protocols

UV-Visible Absorption Spectroscopy

This protocol outlines the procedure for measuring the absorption spectrum of this compound to determine its absorption maxima (λ_max) and molar extinction coefficient (ε).

Workflow for UV-Vis Absorption Spectroscopy

Caption: Workflow for UV-Vis spectroscopy.

Methodology:

-

Solution Preparation: Prepare a stock solution of this compound of a known concentration in the desired solvent. Perform serial dilutions to obtain a range of concentrations.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Parameter Setup: Set the desired wavelength range for scanning (e.g., 200-800 nm).

-

Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.

-

Sample Measurement: Record the absorption spectra for each of the this compound solutions, starting from the lowest concentration.

-

Data Analysis: Determine the wavelength of maximum absorbance (λ_max). To calculate the molar extinction coefficient (ε), plot absorbance at λ_max versus concentration. According to the Beer-Lambert law (A = εcl), the slope of the resulting linear fit is equal to ε (where c is the concentration and l is the path length of the cuvette, typically 1 cm).

Fluorescence Spectroscopy and Quantum Yield Determination (Relative Method)

This protocol describes the measurement of the fluorescence emission spectrum and the determination of the fluorescence quantum yield (Φ_f) of this compound relative to a standard of known quantum yield.

Workflow for Fluorescence Quantum Yield Measurement

Caption: Workflow for fluorescence quantum yield determination.

Methodology:

-

Standard Selection: Choose a fluorescence standard with a known quantum yield that absorbs at a similar wavelength to this compound (e.g., quinine sulfate).

-

Solution Preparation: Prepare solutions of both the standard and this compound in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Absorbance Measurement: Measure the absorbance of all solutions at the chosen excitation wavelength using a UV-Vis spectrophotometer.

-

Fluorescence Measurement: Using a spectrofluorometer, record the fluorescence emission spectra of the standard and the this compound solutions at the same excitation wavelength.

-

Data Analysis: Integrate the area under the emission curves for both the standard and the sample. The fluorescence quantum yield of the sample (Φ_f,sample) can be calculated using the following equation:

Φ_f,sample = Φ_f,std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²)

where:

-

Φ_f,std is the fluorescence quantum yield of the standard.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

η is the refractive index of the solvent.

-

Singlet Oxygen Quantum Yield Determination (Indirect Method using a Chemical Trap)

This protocol details the determination of the singlet oxygen quantum yield (Φ_Δ) of this compound by monitoring the photooxidation of a singlet oxygen trap, such as 1,3-diphenylisobenzofuran (DPBF).

Workflow for Singlet Oxygen Quantum Yield Measurement

Caption: Workflow for singlet oxygen quantum yield determination.

Methodology:

-

Solution Preparation: Prepare solutions of this compound, a standard photosensitizer with a known Φ_Δ (e.g., Rose Bengal), and the singlet oxygen trap (DPBF) in an appropriate solvent. The concentrations should be adjusted so that the absorbance of the photosensitizer at the irradiation wavelength is similar for both the sample and the standard.

-

Irradiation: Irradiate the solution containing the photosensitizer and DPBF with a light source at a wavelength where the photosensitizer absorbs but the DPBF does not.

-

Monitoring: At regular time intervals, measure the decrease in the absorbance of DPBF at its absorption maximum (around 410 nm).

-

Data Analysis: Plot the change in absorbance of DPBF against irradiation time. The rate of DPBF decomposition is proportional to the rate of singlet oxygen generation. The singlet oxygen quantum yield of this compound (Φ_Δ,PN) can be calculated by comparing the rate of DPBF bleaching to that induced by the standard photosensitizer (Φ_Δ,std) under identical conditions:

Φ_Δ,PN = Φ_Δ,std * (k_PN / k_std) * (I_std / I_PN)

where:

-

k is the rate of DPBF decomposition (obtained from the slope of the absorbance vs. time plot).

-

I is the rate of light absorption by the photosensitizer.

-

This compound in Photodynamic Therapy: Cellular Signaling

This compound's efficacy as a photosensitizer extends to the induction of apoptosis in cancer cells upon light activation. The generated reactive oxygen species (ROS), primarily singlet oxygen, trigger a cascade of cellular events leading to programmed cell death. Both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways are activated.

Signaling Pathway of this compound-PDT Induced Apoptosis

Caption: Apoptotic signaling by this compound-PDT.[8]

Key events in this pathway include the activation of caspase-8 and the p38-MAPK signaling cascade, leading to the execution of apoptosis.[8] While survival pathways such as PI3K/Akt and JNK are also activated, the predominant outcome of this compound-PDT is tumor cell death.[8]

Conclusion

This compound stands out as a highly efficient Type II photosensitizer with a nearly perfect quantum yield for singlet oxygen production. Its well-defined photophysical properties, coupled with its ability to induce apoptosis in cancer cells, make it a subject of considerable interest in the development of new photodynamic therapies. This technical guide provides a foundational understanding of this compound's photophysics, offering standardized protocols and consolidated data to aid researchers in their pursuit of novel photosensitizing agents and therapeutic strategies. Further research into the development of this compound derivatives with red-shifted absorption and enhanced fluorescence is a promising avenue for improving its clinical utility.[1][6]

References

- 1. accedacris.ulpgc.es [accedacris.ulpgc.es]

- 2. Making sure you're not a bot! [opus4.kobv.de]

- 3. New this compound Derivatives: Synthesis and Evaluation of Their Singlet Oxygen Quantum Yield - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. FURTHER CHARACTERIZATION OF PERINAPHTHENONE [photobiology.com]

- 6. A Green-Absorbing, Red-Fluorescent this compound-Based Photosensitizer as a Theranostic Agent for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Photophysics of this compound: quantum-mechanical investigation of singlet–triplet intersystem crossing - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. This compound-photodynamic therapy induces apoptosis on human tumor cells mediated by caspase-8 and p38-MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Characterization of Novel Phenalenone Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Phenalen-1-one (PN), a polycyclic aromatic hydrocarbon, serves as a foundational scaffold for a diverse range of natural and synthetic compounds.[1][2] These compounds, first isolated from plants and fungi, are recognized for their role in organism defense mechanisms, acting as phytoalexins.[3][4][5] The unique three-fused-ring system of the phenalenone core has garnered significant interest in medicinal chemistry due to the broad spectrum of biological activities exhibited by its derivatives.[3][4]

Substituted phenalenones have demonstrated potent activities, including antifungal, anti-parasitic (against Leishmania and Plasmodium falciparum), and anticancer properties.[3][6] A primary mechanism for this bioactivity is the ability of the this compound core to act as a highly efficient Type II photosensitizer.[1][7] Upon irradiation with light, these molecules can generate reactive oxygen species (ROS), such as singlet oxygen, with a near-unity quantum yield, forming the basis for applications in photodynamic therapy (PDT).[6][7]

The therapeutic potential of this compound analogs is directly influenced by the nature and position of substituents on the core structure.[1][8] Therefore, the development of novel synthetic methodologies to access structurally diverse analogs is a critical endeavor in drug discovery. This guide provides an in-depth overview of the synthesis, characterization, and biological evaluation of novel this compound analogs, offering detailed experimental protocols and a summary of key structure-activity relationships.

Synthetic Strategies and Key Intermediates

The synthesis of novel this compound analogs typically begins with the functionalization of the parent 1H-phenalen-1-one or through the preparation of reactive intermediates. Halogenated derivatives, such as 2-bromo, 2-iodo, and chloromethyl phenalenones, are versatile precursors for a variety of cross-coupling and nucleophilic substitution reactions.[1][3][9]

Key synthetic transformations include:

-

Suzuki-Miyaura Coupling: For the formation of C-C bonds, enabling the introduction of aryl and heteroaryl moieties.[3]

-

Buchwald-Hartwig Amination: For the formation of C-N bonds to introduce diverse amine functionalities.[3]

-

Heck Reaction: For coupling with alkenes to synthesize substituted alkene derivatives.[9]

-

Nucleophilic Substitution: Primarily using chloromethylated phenalenones to introduce a wide array of functional groups via a methylene bridge, which helps preserve the photosensitizing properties of the core.[1][2][10]

Below is a generalized workflow for the synthesis of this compound analogs.

Caption: General workflow for the synthesis of diverse this compound analogs.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic procedures. The following sections provide step-by-step protocols for the synthesis of key intermediates and final products.

Synthesis of 2-Bromo-1H-phenalen-1-one (Intermediate)

This protocol outlines a reliable method for the bromination of the parent this compound.[9]

-

Reaction Setup: In a suitable reaction vessel, combine 1H-phenalen-1-one (50 mmol, 9.02 g), paraformaldehyde (27.5 g), glacial acetic acid (200 mL), and 85% phosphoric acid (125 mL).

-

Heating: Warm the mixture to 110 °C until all solids have dissolved.

-

Addition of HBr: To the resulting solution, add 48% hydrobromic acid (236 mL).

-

Reaction: Maintain the reaction temperature at 110 °C for 16 hours.

-

Workup: After cooling to room temperature, pour the mixture into an ice-water mixture (500 mL).

-

Neutralization: Neutralize the solution with 0.5 M NaOH, followed by solid K₂CO₃.

-

Purification: The resulting precipitate is collected and purified to yield 2-Bromo-1H-phenalen-1-one.

Synthesis of 2-Aryl-1H-phenalen-1-ones via Suzuki-Miyaura Coupling

This protocol describes the synthesis of C-C coupled analogs from an iodo-phenalenone intermediate.[3]

-

Reaction Setup: In a reaction tube, combine 2-iodo-1H-phenalen-1-one (1 equiv.), the desired arylboronic acid (1.2 equiv.), and ligand-free palladium on carbon (10% Pd/C, 0.05 equiv.).

-

Inert Atmosphere: Evacuate the tube and backfill with an inert gas (e.g., argon) three times.

-

Solvent and Base: Add a suitable solvent such as anhydrous toluene and a base like K₂CO₃ (2 equiv.).

-

Reaction: Stir the mixture and heat to 100 °C until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

-

Workup: After cooling, filter the reaction mixture through Celite® to remove the catalyst.

-

Extraction: Remove the solvent under reduced pressure. Dilute the residue with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography on silica gel.

Synthesis of 2-(Aminomethyl)-1H-phenalen-1-one Derivatives via Nucleophilic Substitution

This protocol details the synthesis of various analogs starting from a chloromethyl precursor.[1][2][10]

-

Reaction Setup: Dissolve 2-(chloromethyl)-1H-phenalen-1-one (1 equiv.) in a suitable solvent (e.g., methanol/water mixture).

-

Nucleophile Addition: Add the desired nucleophile, such as sodium azide (NaN₃) for an azide derivative or an amine for an amino derivative (1.1-1.5 equiv.).

-

Reaction: Stir the reaction mixture at room temperature until completion (monitored by TLC). Reaction times can vary from a few hours to overnight.

-

Workup: Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., CH₂Cl₂).

-

Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product by column chromatography. For the azide derivative, this can be further modified via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to yield triazole-linked analogs.[2][11]

Characterization of Novel Analogs

The structural elucidation of newly synthesized compounds is performed using a combination of spectroscopic techniques.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to determine the chemical structure, including the position and connectivity of substituents. Spectra are typically recorded on a 400 or 500 MHz spectrometer in a deuterated solvent like CDCl₃.[3][12]

-

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS), often with Electrospray Ionization (ESI), is used to confirm the elemental composition and molecular weight of the synthesized analogs.[2][3]

-

Infrared (IR) Spectroscopy: FT-IR is used to identify characteristic functional groups, such as the carbonyl (C=O) stretch of the this compound core.[3]

-

UV-Visible (UV-Vis) Spectroscopy: This technique is used to determine the absorption properties of the compounds, which is particularly important for photosensitizers. The spectra typically show two main absorption bands: a lower energy n → π* transition (330–430 nm) and a higher energy π → π* transition (240–260 nm).[1][3]

Tabulated Spectroscopic Data

The following table summarizes characterization data for representative this compound analogs synthesized via the methods described.

| Compound | Synthesis Route | Yield (%) | ¹H NMR (δ, ppm, CDCl₃) | ¹³C NMR (δ, ppm, CDCl₃) | HRMS (ESI) [M+Na]⁺ | UV-Vis (λmax, nm) | Ref. |

| 2-Bromo-1H-phenalen-1-one | Bromination | 93% | 8.64 (d, H-9), 8.19 (d, H-7), 8.14 (s, H-3), 8.02 (d, H-6), 7.74 (dd, H-8), 7.67 (d, H-4), 7.56 (dd, H-5) | 178.7 (C=O), 143.1 (CH), 135.6 (CH), 132.5 (CH), 132.2 (CH), 132.2 (C), 131.5 (CH), 128.6 (C), 127.9 (C), 127.5 (CH), 126.9 (CH), 126.6 (C), 125.9 (C) | N/A | 403, 362, 328 | [3] |

| 2-Phenyl-1H-phenalen-1-one | Suzuki | 86% | 8.71 (d, H-9), 8.20 (d), 8.01 (d), 7.85 (s, H-3), 7.85–7.78 (m), 7.69 (d), 7.61 (t), 7.49–7.45 (m), 7.42–7.38 (m) | 184.1 (C=O), 139.7 (CH), 139.4 (C), 136.7 (C), 134.7 (CH), 132.1 (C), 131.5 (CH), 131.1 (CH), 130.0 (C), 129.2 (2xCH), 128.3 (2xCH), 128.3 (C), 128.2 (CH), 127.4 (CH), 127.3 (C), 126.9 (CH) | calcd: 279.0787, found: 279.0787 | N/A | [3] |

| 9-Cyano-1H-phenalen-1-one | Cyanation | 95% | N/A | N/A | N/A | N/A | [3] |

| 2-(Azidomethyl)-1H-phenalen-1-one | Substitution | 93% | N/A | N/A | N/A | N/A | [2][10] |

| 2-(Methoxymethyl)-1H-phenalen-1-one | Substitution | 92% | N/A | N/A | N/A | N/A | [2][10] |

Biological Activity and Mechanism of Action

This compound analogs have been evaluated for a range of therapeutic applications, with their activity often linked to their photosensitizing capabilities.

Anticancer and Antimicrobial Photodynamic Therapy

The core mechanism of action for many this compound derivatives in PDT is the light-induced generation of cytotoxic ROS.[7] This property has been exploited for both anticancer and antimicrobial applications. For example, 6-amino-2,5-dibromo-1H-phenalen-1-one (OE19) has shown potent photocytotoxicity against pancreatic cancer cells with an IC₅₀ value of 166 nM upon irradiation with green light.[6][7] The introduction of bromine and amine groups can red-shift the absorption wavelength, allowing for the use of more tissue-penetrating light, and tune the photophysical properties for enhanced efficacy.[6]

Anti-parasitic Activity

Amine-functionalized phenalenones have demonstrated significant potency against intracellular amastigotes of Leishmania amazonensis, in some cases showing 3- to 5-fold greater potency than the clinically used drug miltefosine.[3] Additionally, various analogs exhibit antiplasmodial effects against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum.[3]

Tabulated Biological and Photophysical Data

| Compound | Class | Biological Activity / Property | Target/Conditions | Value | Ref. |

| This compound (PN) | Parent | Singlet Oxygen Quantum Yield (ΦΔ) | In CHCl₃ | ~1.00 | [1][6] |

| 6-amino-2,5-dibromo-1H-phenalen-1-one (OE19) | Aminothis compound | Anticancer Photocytotoxicity (IC₅₀) | PANC-1 cells, Green light (525 nm) | 166 nM | [6][7] |

| Amine-functionalized PNs (e.g., 1g-j) | Aminothis compound | Anti-leishmanial | L. amazonensis amastigotes | 3-5x more potent than miltefosine | [3] |

| PNMal (19) | Maleimide deriv. | Singlet Oxygen Quantum Yield (ΦΔ) | In CHCl₃ | 1.00 | [1] |

| PNSCN (9) | Thiocyanate deriv. | Singlet Oxygen Quantum Yield (ΦΔ) | In CHCl₃ | 0.23 | [1] |

Note: The introduction of sulfur-containing groups can significantly quench singlet oxygen generation, reducing the quantum yield.[1]

Signaling Pathway in Photodynamic Therapy

In cancer cells, the ROS generated by this compound-mediated PDT triggers cell death primarily through apoptosis. The signaling cascade involves the activation of both extrinsic and intrinsic apoptotic pathways. Key mediators include caspase-8 and p38 mitogen-activated protein kinase (p38-MAPK).[7][13]

Caption: Apoptosis signaling induced by this compound-mediated PDT.

Conclusion and Future Outlook

The this compound scaffold is a remarkably versatile platform for the development of novel therapeutic agents. Synthetic strategies leveraging modern cross-coupling and functionalization reactions have enabled the creation of diverse chemical libraries with a wide range of biological activities.[3][9] Characterization through advanced spectroscopic methods provides essential structural insights, while biological assays reveal potent anticancer, antimicrobial, and anti-parasitic properties, often mediated by photosensitization.[3][6][7]

Future research will likely focus on fine-tuning the structure-activity relationships to enhance target specificity and reduce off-target effects. The development of analogs that absorb light in the near-infrared (NIR) region would be highly beneficial for deeper tissue penetration in PDT. Furthermore, conjugating phenalenones to targeting moieties could improve their selectivity for cancer cells or pathogenic microbes, paving the way for the next generation of highly effective and targeted therapies.

References

- 1. New this compound Derivatives: Synthesis and Evaluation of Their Singlet Oxygen Quantum Yield - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. Advances in Fungal Phenaloenones—Natural Metabolites with Great Promise: Biosynthesis, Bioactivities, and an In Silico Evaluation of Their Potential as Human Glucose Transporter 1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. A Green-Absorbing, Red-Fluorescent this compound-Based Photosensitizer as a Theranostic Agent for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Development of this compound-Triazolium Salt Derivatives for aPDT: Synthesis and Antibacterial Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. This compound-photodynamic therapy induces apoptosis on human tumor cells mediated by caspase-8 and p38-MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rising Promise of Fungal Phenalenones: A Technical Guide to Their Bioactive Properties

For Researchers, Scientists, and Drug Development Professionals

Fungal phenalenones, a unique class of polyketide-derived secondary metabolites, are emerging as a promising source of novel therapeutic agents. Possessing a distinctive three-fused ring system, these compounds exhibit a remarkable breadth of biological activities, from potent anticancer and antimicrobial effects to targeted enzyme inhibition. This in-depth technical guide provides a comprehensive overview of the bioactive properties of fungal phenalenones, detailing their mechanisms of action, summarizing quantitative data, and providing experimental protocols for their investigation.

Overview of Bioactive Properties

Fungal phenalenones have demonstrated a wide spectrum of bioactivities, making them attractive candidates for drug discovery programs.[1][2] These activities include:

-

Cytotoxic and Anticancer Activity: A significant number of fungal phenalenones exhibit potent cytotoxicity against various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis (programmed cell death) and cell cycle arrest, effectively halting the proliferation of cancerous cells.[3]

-

Antimicrobial Activity: Phenalenone derivatives have shown considerable efficacy against a range of pathogenic microbes, including bacteria and fungi. This makes them potential candidates for the development of new antibiotics and antifungals, which are critically needed to combat the rise of drug-resistant infections.

-

Antiviral Activity: Certain fungal phenalenones have been identified as inhibitors of viral replication, including activity against the Human Immunodeficiency Virus (HIV).[4] They can target key viral enzymes, such as HIV-1 integrase, an essential component for the virus to integrate its genetic material into the host cell's DNA.

-

Enzyme Inhibition: Fungal phenalenones have been shown to inhibit a variety of enzymes with therapeutic relevance. This includes enzymes like tyrosinase, α-glucosidase, and casein kinase 2 (CK2), suggesting their potential application in treating hyperpigmentation, diabetes, and certain cancers, respectively.[1][5]

-

Antioxidant Activity: Several this compound compounds possess antioxidant properties, enabling them to neutralize harmful free radicals in the body. This activity is crucial in preventing oxidative stress, a key factor in the development of numerous chronic diseases.

Quantitative Bioactivity Data

To facilitate the comparison of the potency of different fungal phenalenones, the following tables summarize key quantitative data from various studies.

Table 1: Cytotoxic Activity of Fungal Phenalenones (IC50 values in µM)

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Hispidulone B | Human hepatoma (Huh7) | 22.93 ± 1.61 | [3] |

| Funalenone | - | 1.7 (anti-HIV) | [6] |

| Atrovenetinone methyl acetal | - | - | [6] |

| Compound 1 | Human leukocyte elastase (HLE) | 7.2 | [7] |

| Compound 5 | Human leukocyte elastase (HLE) | 13.3 | [7] |

| (-) Sclerodin | Human leukocyte elastase (HLE) | 10.9 | [7] |

Table 2: Antimicrobial Activity of Fungal Phenalenones (MIC values in µM)

| Compound | Microorganism | MIC (µM) | Reference |

| Compound 5 | Staphylococcus aureus SG 511 | 24 | [7] |

| (-) Scleroderolide | Staphylococcus aureus SG 511 | 24 | [7] |

| New this compound Derivative | Staphylococcus aureus | - | [8] |

| New this compound Derivative | Mycobacterium tuberculosis | - | [8] |

Signaling Pathways and Mechanisms of Action

Fungal phenalenones exert their biological effects by modulating various cellular signaling pathways. Understanding these mechanisms is crucial for the rational design of targeted therapies.

Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism of the anticancer activity of phenalenones is the induction of apoptosis and cell cycle arrest. This is often achieved through the modulation of key signaling pathways such as the MAPK and PI3K/Akt pathways.

The diagram below illustrates a generalized workflow for investigating the cytotoxic effects of fungal phenalenones, leading to the discovery of their impact on cell cycle and apoptosis.

Caption: Workflow for investigating the cytotoxic mechanism of fungal phenalenones.

This compound-mediated photodynamic therapy (PDT) has been shown to induce apoptosis through the generation of reactive oxygen species (ROS), which in turn activates both extrinsic and intrinsic apoptotic pathways. This process involves the activation of caspase-8 and p38-MAPK.

Caption: Apoptosis signaling induced by this compound-mediated photodynamic therapy.

Modulation of Inflammatory Pathways

Fungal phenalenones can also modulate inflammatory responses, primarily through the inhibition of the NF-κB signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.

Caption: Inhibition of the NF-κB signaling pathway by fungal phenalenones.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the bioactive properties of fungal phenalenones.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Cancer cell lines

-

Culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 20% SDS in 50% DMF)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the fungal this compound compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a blank (medium only).

-

Incubation: Incubate the plate for 24-72 hours at 37°C and 5% CO2.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Fungal this compound compounds

-

96-well microtiter plates

-

Inoculating loop or sterile swabs

-

Spectrophotometer or McFarland standards

-

Microplate reader (optional)

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL for bacteria).

-

Serial Dilution: Prepare two-fold serial dilutions of the fungal this compound compounds in the broth medium directly in the 96-well plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension to achieve a final concentration of approximately 5 x 105 CFU/mL. Include a positive control (microorganism in broth without compound) and a negative control (broth only).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the optical density using a microplate reader.

Antioxidant Activity (DPPH Radical Scavenging Assay)

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the antioxidant activity of compounds.

Materials:

-

DPPH solution (e.g., 0.1 mM in methanol)

-

Fungal this compound compounds

-

Methanol

-

96-well plates

-

Microplate reader

Procedure:

-

Sample Preparation: Prepare different concentrations of the fungal this compound compounds in methanol.

-

Reaction Mixture: In a 96-well plate, add a specific volume of the sample solution to a fixed volume of the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is then determined.

Conclusion and Future Directions

Fungal phenalenones represent a structurally diverse and biologically active class of natural products with significant therapeutic potential. Their multifaceted activities against cancer, microbial infections, and other diseases warrant further investigation. Future research should focus on:

-

Isolation and identification of novel this compound structures from diverse fungal sources.

-

Comprehensive screening of these compounds against a wider range of biological targets.

-

In-depth mechanistic studies to fully elucidate their modes of action.

-

Lead optimization through medicinal chemistry approaches to improve their potency, selectivity, and pharmacokinetic properties.

-

In vivo studies to validate their efficacy and safety in animal models.

The continued exploration of fungal phenalenones holds great promise for the discovery and development of next-generation therapeutics to address unmet medical needs.

References

- 1. This compound-photodynamic therapy induces apoptosis on human tumor cells mediated by caspase-8 and p38-MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Advances in Fungal Phenaloenones—Natural Metabolites with Great Promise: Biosynthesis, Bioactivities, and an In Silico Evaluation of Their Potential as Human Glucose Transporter 1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytosolic pH Controls Fungal MAPK Signaling and Pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Developments in Exploring Fungal Secondary Metabolites as Antiviral Compounds and Advances in HIV-1 Inhibitor Screening Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Phenalenone Core: Structure and Chemical Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenalenone (1H-phenalen-1-one), a polycyclic aromatic hydrocarbon, possesses a unique tricyclic core structure that has garnered significant interest within the scientific community.[1][2] This scaffold is not only synthetically accessible but also serves as the foundational framework for a diverse range of natural and synthetic compounds exhibiting a wide spectrum of biological activities.[2][3] Found in various plants and fungi, this compound derivatives are implicated in defense mechanisms, often acting as phytoalexins.[2][4][5] In the realm of medicinal chemistry and drug development, the this compound core is a privileged scaffold, with its derivatives demonstrating potential as antimicrobial, anticancer, and anti-plasmodial agents.[3][6] A key feature of this compound is its exceptional ability to act as a Type II photosensitizer, generating singlet oxygen with a near-unity quantum yield upon light irradiation.[1][7][8] This property is being actively exploited in the development of novel photodynamic therapy (PDT) agents.[1] This technical guide provides a comprehensive overview of the this compound core structure, its chemical reactivity, and methodologies for its derivatization, with a focus on applications in drug discovery and development.

The this compound Core: Structure and Properties

The this compound molecule consists of three fused benzene rings with a ketone functional group.[1] This planar, conjugated system is responsible for its distinct photophysical properties.[9] The α,β-unsaturated carbonyl group significantly influences the electronic distribution and reactivity of the entire ring system.[10]

Spectroscopic Properties

The UV-Vis absorption spectrum of this compound derivatives typically displays two main absorption bands. The lower energy band, found between 330 and 430 nm, is attributed to an n → π* transition, while the higher energy band, between 240 and 260 nm, corresponds to a π → π* transition.[2] The fluorescence quantum yields of most this compound derivatives are generally low.[2][11]

Chemical Reactivity and Derivatization

The this compound core can be functionalized at various positions, allowing for the synthesis of a diverse library of derivatives with tailored properties.[3] The primary methods for derivatization include electrophilic and nucleophilic substitutions, as well as cross-coupling reactions.

Synthesis of the this compound Core

A common method for the synthesis of the parent this compound involves a Friedel-Crafts acylation of naphthalene with cinnamoyl chloride, followed by an acid-catalyzed intramolecular Michael addition and subsequent aromatization.[4][9] Microwave-assisted synthesis has been shown to significantly reduce reaction times.[2]

Electrophilic Aromatic Substitution

Electrophilic substitution reactions, such as nitration and halogenation, provide a direct route to functionalize the this compound ring system. For instance, nitration of 9-hydroxythis compound occurs at the 5-position due to the ortho/para directing effect of the hydroxyl group.[1] Bromination using N-bromosuccinimide (NBS) is also a common method for introducing bromine atoms.[1]

Nucleophilic Substitution

The this compound core can be modified via nucleophilic substitution reactions, particularly at positions activated by suitable leaving groups. For example, 9-aminoaryl-phenalenone derivatives can be synthesized from 1-oxo-1H-phenalen-9-trifluoromethanesulfonate through nucleophilic substitution with anilines.[3] Similarly, 2-(thiocyanatomethyl)-1H-phenalen-1-one can be synthesized from 2-(chloromethyl)-1H-phenalen-1-one by nucleophilic substitution with potassium thiocyanate.[2][12]

Cross-Coupling Reactions

Modern cross-coupling methodologies, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, have been successfully applied to the synthesis of arylated and aminated this compound derivatives. The Suzuki-Miyaura coupling of 2-iodo-1H-phenalen-1-one with arylboronic acids using a palladium catalyst provides an efficient route to 2-aryl-1H-phenalen-1-ones.[3] The Buchwald-Hartwig amination allows for the coupling of 2-bromo-1H-phenalen-1-one with various amines.[3]

Reactions at the Carbonyl Group

The carbonyl group of the this compound core can undergo addition reactions. For example, Grignard reagents can add to the carbonyl group, although this can sometimes compete with addition at the 9-position.[3]

Quantitative Data on this compound Reactions

The following tables summarize quantitative data for various synthetic reactions involving the this compound core.

Table 1: Synthesis of Substituted 1H-Phenalen-1-ones via Suzuki-Miyaura Coupling

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 2-Phenyl-1H-phenalen-1-one | 85 |

| 2 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-1H-phenalen-1-one | 82 |

| 3 | 4-Fluorophenylboronic acid | 2-(4-Fluorophenyl)-1H-phenalen-1-one | 75 |

| 4 | Thiophene-2-boronic acid | 2-(Thiophen-2-yl)-1H-phenalen-1-one | 68 |

Data sourced from[3]

Table 2: Synthesis of 9-Aryl-1H-phenalen-1-ones via Suzuki-Miyaura Coupling

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 9-Phenyl-1H-phenalen-1-one | 78 |

| 2 | 4-Methoxyphenylboronic acid | 9-(4-Methoxyphenyl)-1H-phenalen-1-one | 85 |

| 3 | 3-Methoxyphenylboronic acid | 9-(3-Methoxyphenyl)-1H-phenalen-1-one | 76 |

| 4 | 4-(Trifluoromethyl)phenylboronic acid | 9-(4-(Trifluoromethyl)phenyl)-1H-phenalen-1-one | 65 |

Data sourced from[3]

Table 3: Synthesis of 2-Substituted this compound Derivatives

| Entry | Reagent | Product | Yield (%) |

| 1 | Sodium methoxide | 2-(Methoxymethyl)-1H-phenalen-1-one | 92 |

| 2 | Sodium azide | 2-(Azidomethyl)-1H-phenalen-1-one | 93 |

| 3 | Potassium thioacetate | S-((1-Oxo-1H-phenalen-2-yl)methyl) ethanethioate | 77 |

| 4 | Propargyl alcohol | 2-((Prop-2-yn-1-yloxy)methyl)-1H-phenalen-1-one | 86 |

Data sourced from[12]

Table 4: Photophysical Properties of this compound Derivatives

| Compound | λ_max_ (nm) | Fluorescence Quantum Yield (Φ_F_) | Singlet Oxygen Quantum Yield (Φ_Δ_) |

| This compound (PN) | 360-415 | Non-fluorescent | ~1.0 |

| 2-(Chloromethyl)-1H-phenalen-1-one | 350 | < 0.01 | 0.98 |

| 2-(Azidomethyl)-1H-phenalen-1-one | 351 | < 0.01 | 0.97 |

| 2-(Hydroxymethyl)-1H-phenalen-1-one | 350 | < 0.01 | 0.96 |

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of 2-Iodo-1H-phenalen-1-one[3]

To a solution of 2-iodo-1H-phenalen-1-one (1 equivalent) in a suitable solvent such as 1,4-dioxane is added the corresponding arylboronic acid (1.2 equivalents), a palladium catalyst such as Pd/C or Pd(PPh₃)₄ (0.05 equivalents), and a base such as K₃PO₄ (2 equivalents). The mixture is heated under an inert atmosphere at a temperature ranging from 60 to 100 °C until the reaction is complete, as monitored by TLC. After cooling to room temperature, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired 2-aryl-1H-phenalen-1-one derivative.

Synthesis of 2-(Azidomethyl)-1H-phenalen-1-one[2][12]

To a solution of 2-(chloromethyl)-1H-phenalen-1-one (1 equivalent) in a mixture of methanol and water is added sodium azide (1.5 equivalents). The reaction mixture is stirred at room temperature for several hours. Upon completion of the reaction, the product is extracted with an organic solvent such as dichloromethane. The organic layer is then washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated under reduced pressure. The crude product can be purified by column chromatography to yield 2-(azidomethyl)-1H-phenalen-1-one as a bright yellow powder.

Synthesis of 9-Phenyl-1H-phenalen-1-one[3]

A solution of 1-oxo-1H-phenalen-9-trifluoromethanesulfonate (1 equivalent), phenylboronic acid (1.5 equivalents), and tetrakis(triphenylphosphine)palladium(0) (0.1 equivalents) in 1,4-dioxane is treated with an aqueous solution of potassium phosphate (3 equivalents). The mixture is heated to 60 °C and stirred for several hours. After cooling, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The residue is purified by column chromatography to give 9-phenyl-1H-phenalen-1-one.

Signaling Pathways and Logical Relationships

The biological activity of many this compound derivatives, particularly in the context of photodynamic therapy, is predicated on the generation of reactive oxygen species (ROS), primarily singlet oxygen. The following diagrams illustrate the key pathways and logical flows.

Caption: Mechanism of Type II Photodynamic Therapy using this compound.

Caption: General Synthetic Workflow for this compound Derivatization.

Caption: Logical Relationship in this compound-Based Drug Development.

References

- 1. A Green-Absorbing, Red-Fluorescent this compound-Based Photosensitizer as a Theranostic Agent for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New this compound Derivatives: Synthesis and Evaluation of Their Singlet Oxygen Quantum Yield - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Substituted 1H-Phenalen-1-ones and Nitrogen-Containing Heterocyclic Analogues as Potential Anti-Plasmodial Agents | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Advances in Fungal Phenaloenones—Natural Metabolites with Great Promise: Biosynthesis, Bioactivities, and an In Silico Evaluation of Their Potential as Human Glucose Transporter 1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Mechanism of the photochemical process of singlet oxygen production by this compound - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. A non-singlet oxygen mediated reaction photoinduced by this compound, a universal reference for singlet oxygen sensitization - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. repositorio.uchile.cl [repositorio.uchile.cl]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

Spectroscopic Blueprint of Phenalenone: An In-depth Technical Guide to NMR and Mass Spectrometry Analysis

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the spectroscopic characterization of 1H-phenalen-1-one (phenalenone), a polycyclic aromatic hydrocarbon with significant interest due to its unique photosensitizing properties and presence in various natural products.[1] This document details the methodologies for nuclear magnetic resonance (NMR) and mass spectrometry (MS) analysis, presenting key data in a structured format to serve as a valuable resource for researchers in medicinal chemistry, natural product synthesis, and materials science.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of this compound and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

¹H NMR Spectroscopic Data

The proton NMR spectrum of this compound is characterized by a series of signals in the aromatic region, typically between δ 6.7 and 8.7 ppm. The chemical shifts and coupling constants are highly informative for assigning the specific protons in the polycyclic system.

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| H-2 | 6.74 | d | 9.8 |

| H-3 | 7.76 | d | 9.8 |

| H-4 | 7.80 | d | 7.6 |

| H-5 | 7.61 | dd | 7.1, 8.2 |

| H-6 | 8.21 | dd | 0.9, 8.0 |

| H-7 | 8.03 | d | 8.5 |

| H-9 | 8.64 | dd | 1.1, 7.4 |

Table 1: ¹H NMR Spectroscopic Data for 1H-Phenalen-1-one in CDCl₃. [1][2]

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides insight into the carbon skeleton of this compound. The carbonyl carbon (C-1) is characteristically found at a significantly downfield chemical shift.

| Carbon Assignment | Chemical Shift (δ) in ppm |

| C-1 | 185.67 |

| C-2 | 129.52 |

| C-3 | 141.76 |

| C-3a | 127.59 |

| C-3b | 131.34 |

| C-4 | 126.64 |

| C-5 | 134.89 |

| C-6 | 127.14 |

| C-6a | 131.92 |

| C-7 | 129.28 |

| C-8 | 132.20 |

| C-9 | 127.89 |

| C-9a | 130.38 |

Table 2: ¹³C NMR Spectroscopic Data for 1H-Phenalen-1-one in CDCl₃. [1][2]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of this compound. Electrospray ionization (ESI) is a commonly employed technique for this purpose.

| Ionization Method | Calculated [M+H]⁺ | Found [M+H]⁺ |

| ESI | 181.064791 | 181.065003 |

Table 3: High-Resolution Mass Spectrometry Data for 1H-Phenalen-1-one. [2]

Experimental Protocols

The following sections outline the generalized methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation : NMR spectra are typically acquired on a 500 MHz spectrometer.[1][2]

-

Sample Preparation : Samples are dissolved in a deuterated solvent, most commonly chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD).[1][2]

-

Data Acquisition : ¹H and ¹³C NMR spectra are recorded at room temperature. Chemical shifts are reported in parts per million (ppm) and are referenced to the residual solvent peak.[3]

Mass Spectrometry (MS)

-

Instrumentation : High-resolution mass spectra are often obtained using an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) or quadrupole-TOF (Q-TOF) mass analyzer.[1][3]

-

Sample Preparation : The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the ion source.[3]

-

Data Acquisition : The instrument is typically operated in positive ion mode to observe the protonated molecule [M+H]⁺.[3]

Visualizations of Analytical Workflows

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound and a conceptual representation of its photosensitizing activity.

References

Unveiling the Electronic Landscape of Phenalenone: A Theoretical and Computational Guide

For Researchers, Scientists, and Drug Development Professionals

Phenalenone (PN), a polycyclic aromatic ketone, and its derivatives are of significant interest due to their unique photophysical properties, including high singlet oxygen quantum yields, making them promising candidates for applications in photodynamic therapy and as photosensitizers.[1][2] A thorough understanding of this compound's electronic structure is paramount for the rational design of novel derivatives with tailored photophysical characteristics. This technical guide provides an in-depth overview of the theoretical and computational methodologies employed to elucidate the electronic properties of this compound, complemented by relevant experimental protocols.

Theoretical and Computational Methodologies